

# A Technical Guide to the Physical and Chemical Properties of Copper Oxalate Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Copperoxalate*

Cat. No.: *B15599428*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, color, and other key physicochemical properties of copper oxalate powder. It includes detailed experimental protocols for its synthesis and characterization, quantitative data, and a workflow diagram for laboratory preparation.

## Physical Appearance and Color

Copper oxalate ( $\text{CuC}_2\text{O}_4$ ) is most commonly encountered as a fine powder or crystalline solid. Its appearance is characterized by the following:

- **Color:** The color of copper oxalate powder is consistently reported as a shade of light blue or blue-green. Specific descriptions include a bluish-white, odorless powder[1][2], a light blue crystalline powder[3][4], a simple blue powder[5], and a bluish-green powder[2]. The variation in the observed color can be attributed to factors such as the degree of hydration and the purity of the sample[6]. For instance, the hemihydrate form ( $\text{CuC}_2\text{O}_4 \cdot 0.5\text{H}_2\text{O}$ ) is described as a blue powder[5].
- **Morphology:** Under magnification, copper oxalate can exhibit various morphologies depending on the synthesis conditions. Studies have reported the formation of nano-disks with an average thickness of 60 nm under optimized precipitation conditions[7]. Other research has shown that parameters like temperature, initial copper concentration, and pH can lead to powders with pie-shaped, spindle-shaped, or rod-shaped particles[8][9].

- Odor: Copper oxalate is an odorless solid[1][2].

## Physicochemical Data

The quantitative properties of copper oxalate are summarized in the table below for easy reference and comparison.

| Property                   | Value                                                              | Source(s)        |
|----------------------------|--------------------------------------------------------------------|------------------|
| Chemical Formula           | <chem>CuC2O4</chem>                                                | [1]              |
| Molecular Weight           | 151.57 g/mol (anhydrous)                                           | [1]              |
| 160.57 g/mol (hemihydrate) | [5]                                                                |                  |
| Appearance                 | Bluish-white, light blue, or bluish-green powder/crystalline solid | [1][2][3][4][6]  |
| Melting Point              | Decomposes at approximately 300 °C to form copper oxide            | [1][10]          |
| Solubility in Water        | Insoluble                                                          | [1][2][5][6][10] |
| Density                    | > 1 g/cm <sup>3</sup> at 20°C                                      | [1]              |
| 3.43 g/mL                  | [4]                                                                |                  |
| CAS Number                 | 814-91-5                                                           | [1][3]           |

## Experimental Protocols

### Synthesis of Copper Oxalate by Chemical Precipitation

This protocol describes a general method for synthesizing copper oxalate powder by precipitation from aqueous solutions, a commonly cited method[11]. This process can be optimized to control particle size and morphology[7].

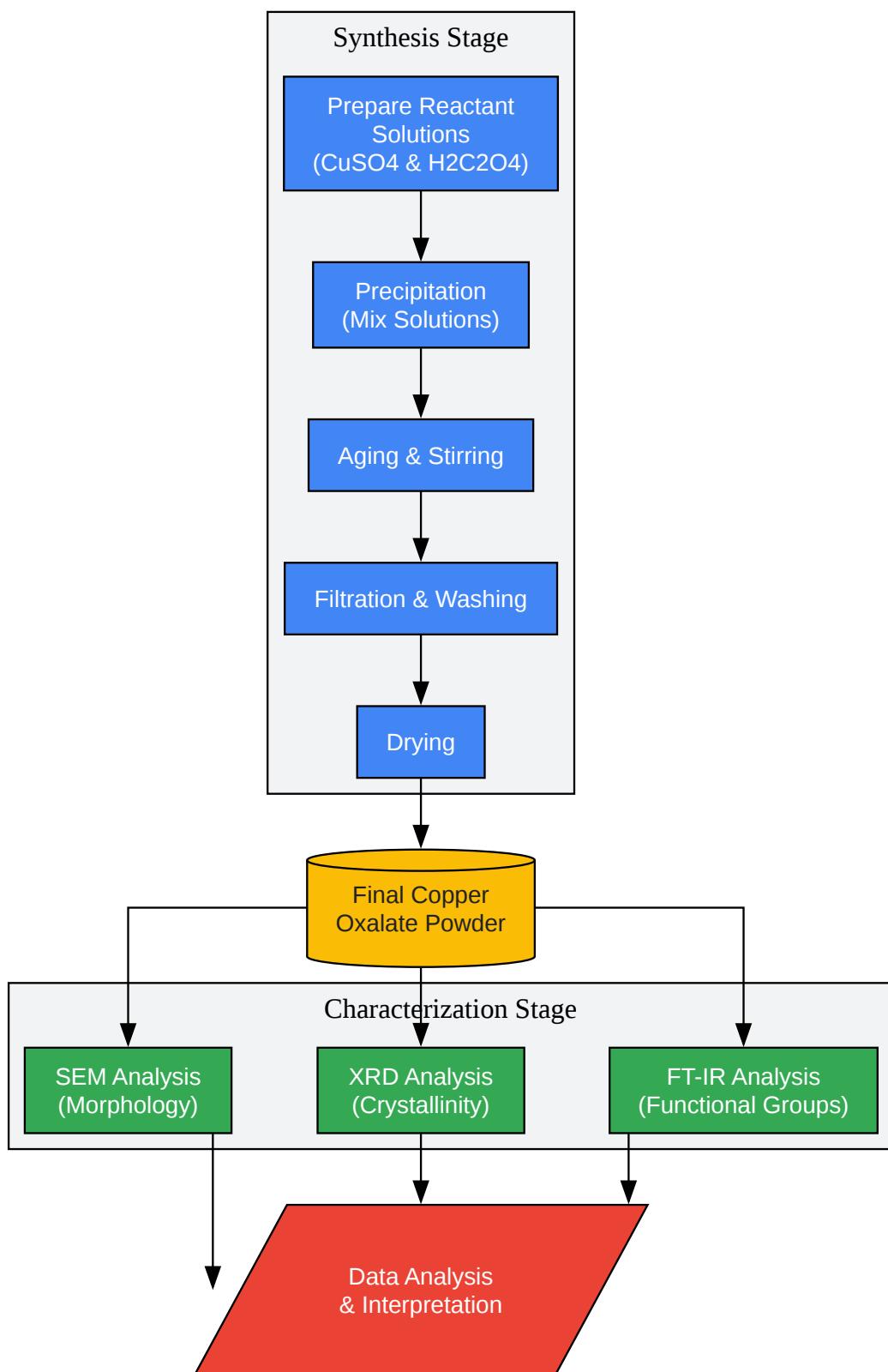
**Objective:** To synthesize copper oxalate (CuC2O4) powder via a precipitation reaction.

**Materials:**

- Copper(II) salt solution (e.g., Copper(II) sulfate, CuSO<sub>4</sub>)
- Oxalic acid solution (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>) or an alkali metal oxalate solution (e.g., Sodium oxalate, Na<sub>2</sub>C<sub>2</sub>O<sub>4</sub>)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Drying oven

#### Methodology:

- **Solution Preparation:** Prepare an aqueous solution of a copper(II) salt (e.g., 0.1 M CuSO<sub>4</sub>) and a separate aqueous solution of an oxalate source (e.g., 0.1 M H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>).
- **Precipitation:** While vigorously stirring the copper(II) salt solution at a controlled temperature, slowly add the oxalate solution. A fine precipitate of copper oxalate will form immediately. The reaction is: Cu<sup>2+</sup>(aq) + C<sub>2</sub>O<sub>4</sub><sup>2-</sup>(aq) → CuC<sub>2</sub>O<sub>4</sub>(s)
- **Aging:** Allow the mixture to stir for a predetermined period (e.g., 1-2 hours) to ensure complete reaction and to allow for particle growth or "aging."
- **Filtration and Washing:** Separate the precipitate from the solution by vacuum filtration. Wash the collected powder several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to facilitate drying.
- **Drying:** Dry the resulting copper oxalate powder in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.
- **Storage:** Store the final powder in a desiccator to prevent hydration from atmospheric moisture.


## Characterization of Copper Oxalate Powder

To confirm the identity, purity, and morphology of the synthesized powder, the following characterization techniques are recommended[7][8][9].

- Scanning Electron Microscopy (SEM): To visualize the particle morphology (e.g., nano-disks, rods), size, and size distribution of the powder.
- X-ray Diffraction (XRD): To identify the crystalline phase of the material and confirm its purity. The resulting diffraction pattern can be compared to standard reference patterns, such as JCPDS file 00-021-0297 for copper oxalate[12].
- Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the oxalate group and confirm the formation of the copper oxalate salt.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for copper oxalate powder.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of copper oxalate powder.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. Copper(II) oxalate | C<sub>2</sub>CuO<sub>4</sub> | CID 13148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper Oxalate Manufacturer, Supplier, Exporter [edta-chelate.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. americanelements.com [americanelements.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Synthesis and characterization of copper oxalate and copper oxide nanoparticles by statistically optimized controlled precipitation and calcination of precursor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Composition and morphology of complicated copper oxalate powder [tnmsc.csu.edu.cn]
- 10. chembk.com [chembk.com]
- 11. Copper(II) oxalate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Copper Oxalate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599428#physical-appearance-and-color-of-copper-oxalate-powder>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)